molecular formula C18H20ClFN4O3 B10985466 methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate

methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate

Cat. No.: B10985466
M. Wt: 394.8 g/mol
InChI Key: CGCUVIYLQJPEHH-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a complex organic compound with a unique structure that includes a chloro-fluorophenyl group, an imidazo[4,5-c]pyridine ring, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate typically involves multiple steps, including the formation of the imidazo[4,5-c]pyridine core and the subsequent attachment of the chloro-fluorophenyl group and butanoate ester. Common synthetic routes may involve:

    Formation of the Imidazo[4,5-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chloro-Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions, where the chloro-fluorophenyl group is introduced using reagents like chloro-fluorobenzene derivatives.

    Esterification to Form the Butanoate Ester: The final step involves esterification, where the carboxylic acid group is converted to the methyl ester using reagents like methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the imidazo[4,5-c]pyridine moiety exhibit significant anticancer properties. Methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate has been evaluated for its ability to inhibit specific cancer cell lines.

Case Study :
A study demonstrated that derivatives of imidazo[4,5-c]pyridine showed promising results in inhibiting tumor growth in xenograft models, particularly against breast and lung cancer cell lines. The compound's mechanism of action includes the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has shown that similar imidazo derivatives can effectively combat bacterial infections.

Case Study :
In vitro studies revealed that this compound exhibited inhibitory effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may offer neuroprotective benefits.

Case Study :
A recent investigation into the neuroprotective effects of imidazo derivatives found that they could reduce oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Insights

The pharmacological profile of this compound indicates a diverse range of bioactivities.

Activity Observation
AnticancerInhibits growth in various cancer cell lines
AntimicrobialEffective against gram-positive and gram-negative bacteria
NeuroprotectiveReduces oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-fluorophenyl group and imidazo[4,5-c]pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: A simpler compound with a fluorobenzyl group.

    Imidazole Derivatives: Compounds containing the imidazole ring, which have various biological activities.

    Chloro-Fluorophenyl Derivatives: Compounds with similar chloro-fluorophenyl groups, used in medicinal chemistry.

Uniqueness

Methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is unique due to its combination of structural features, which confer specific chemical and biological properties

Biological Activity

Methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, particularly in cancer treatment and anti-inflammatory responses. This article reviews the biological activities associated with this compound, drawing on diverse research findings.

Chemical Structure

The compound belongs to the imidazo[4,5-c]pyridine class, characterized by a fused ring system that is often linked to biological activity. The presence of functional groups such as chloro and fluorine substituents may enhance its pharmacological properties.

Biological Activity Overview

The biological activities of imidazo[4,5-c]pyridines are well-documented. These compounds have been shown to exhibit significant antiproliferative , antimicrobial , and anti-inflammatory properties. The specific activities of this compound are summarized below:

Antiproliferative Activity

Imidazo[4,5-c]pyridine derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. For example:

  • IC50 Values : Certain derivatives have shown IC50 values in the low micromolar range against colon carcinoma (HCT-116) and prostate cancer cell lines (LNCaP) .
CompoundCell LineIC50 (μM)
Example AHCT-1160.7
Example BLNCaP0.04
Example CRS4;11 Acute Leukemia0.038

Antimicrobial Activity

While many imidazo derivatives lack antibacterial properties, some exhibit moderate activity against certain strains:

  • E. coli : Moderate activity was noted with MIC values around 32 μM for specific derivatives .

Anti-inflammatory Activity

Research indicates that imidazo derivatives can inhibit cyclooxygenase (COX) enzymes:

  • COX Inhibition : Compounds showed IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .

The mechanism by which this compound exerts its biological effects likely involves modulation of key signaling pathways involved in cell proliferation and inflammation:

  • Kinase Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • NF-kB Pathway : Inhibition of NF-kB signaling has been implicated in the anti-inflammatory effects observed in some imidazopyridine derivatives .

Case Studies and Research Findings

Several studies have highlighted the potential of imidazo derivatives in pharmacology:

  • A study demonstrated that modifications at specific positions on the imidazopyridine ring could enhance antiproliferative activity significantly .
  • Another research focused on the synthesis and evaluation of various derivatives against cancer cell lines, noting promising results for certain substitutions .

Properties

Molecular Formula

C18H20ClFN4O3

Molecular Weight

394.8 g/mol

IUPAC Name

methyl 4-[[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate

InChI

InChI=1S/C18H20ClFN4O3/c1-27-15(25)3-2-7-21-18(26)24-8-6-14-16(23-10-22-14)17(24)11-4-5-13(20)12(19)9-11/h4-5,9-10,17H,2-3,6-8H2,1H3,(H,21,26)(H,22,23)

InChI Key

CGCUVIYLQJPEHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Cl)N=CN2

Origin of Product

United States

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